molecular formula C8H6BrN3O B8644305 2-(4-bromophenyl)-1H-1,2,4-triazol-5-one CAS No. 42110-14-5

2-(4-bromophenyl)-1H-1,2,4-triazol-5-one

Cat. No. B8644305
M. Wt: 240.06 g/mol
InChI Key: NKOQJIXOMRMQAM-UHFFFAOYSA-N
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Patent
US06297261B1

Procedure details

A mixture of 4-bromophenylhydrazine hydrochloride (5.g, 22.4 mmol) and urea (8.1 g, 134 mmol) was heated to 80° C. overnight in 1-methyl-2-pyrrolidinone (25 mL). The reaction was poured into water (250 mL) and concentrated ammonia was added until basic pH. The solution was cooled on an ice bath and the semicarbazone filtered off. The semicarbazone (1.0 g, 4,4 mmol) was stirred in triethyl orthoformiate (B mL) at 90° C. for three days. The reaction mixture was cooled to room temperature and the crude material filtered off. Re-crystallisation from methanol afforded the desired product.
Quantity
22.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
semicarbazone
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.NC(N)=O.O.N.[CH3:17][N:18]1CCC[C:19]1=[O:23]>>[Br:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH:17]=[N:18][C:19](=[O:23])[NH:10]2)=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
22.4 mmol
Type
reactant
Smiles
Cl.BrC1=CC=C(C=C1)NN
Name
Quantity
8.1 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
semicarbazone
Quantity
1 g
Type
reactant
Smiles
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added until basic pH
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled on an ice bath
FILTRATION
Type
FILTRATION
Details
the semicarbazone filtered off
FILTRATION
Type
FILTRATION
Details
the crude material filtered off

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1NC(N=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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